5-(Difluoromethyl)-2,4-difluorobenzoic acid
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Overview
Description
5-(Difluoromethyl)-2,4-difluorobenzoic acid: is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, under controlled temperatures.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2,4-difluorobenzoic acid may involve continuous flow processes to ensure consistent quality and yield. These processes utilize advanced difluoromethylation techniques, including metal-catalyzed cross-coupling reactions and radical chemistry . The use of continuous flow reactors allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to alcohols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like or in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as or under basic conditions.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products
Substitution Products: Halogenated or nitro derivatives.
Oxidation Products: Esters or anhydrides.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
5-(Difluoromethyl)-2,4-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethyl-2-fluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 5-Difluoromethyl-2,4-dichlorobenzoic acid
Uniqueness
5-(Difluoromethyl)-2,4-difluorobenzoic acid is unique due to the presence of both difluoromethyl and multiple fluorine groups, which confer distinct chemical and biological properties. These features enhance its metabolic stability , lipophilicity , and binding affinity compared to similar compounds .
Properties
CAS No. |
1804418-38-9 |
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Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
IVSNYMCYGNNHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)F)F)C(F)F |
Origin of Product |
United States |
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